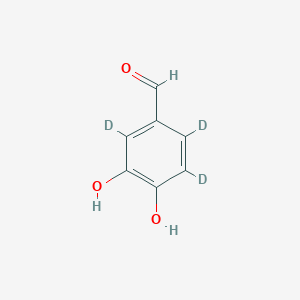

3,4-Dihydroxybenzaldehyde-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroxybenzaldehyde-d3: is an isotope-labeled compound of 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde. It is a derivative where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer or marker due to its stable isotope labeling. The molecular formula of this compound is C7H6O3, and it has a molecular weight of 138.12 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Catechol-d4 and N-Methylformanilide: One common method involves the reaction of Catechol-d4 with N-Methylformanilide.

Condensation Reaction: Another method involves the condensation of catechol and glyoxalic acid under alkaline conditions, followed by oxidation and decarboxylation to yield 3,4-Dihydroxybenzaldehyde.

Industrial Production Methods: The industrial production of 3,4-Dihydroxybenzaldehyde-d3 often involves large-scale synthesis using the above methods, with careful control of reaction conditions to maximize yield and purity. The process may include additional steps for purification and decolorization to obtain a high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,4-Dihydroxybenzaldehyde-d3 can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 3,4-dihydroxybenzyl alcohol.

Substitution: Formation of ethers or esters depending on the substituent.

Applications De Recherche Scientifique

Chemistry:

- Used as a reactant in the synthesis of various organic compounds, including copolymers and thiazolidin-4-one ring systems .

Biology:

- Acts as an intermediate in the synthesis of biologically active molecules such as DL-threo-Droxidopa, a precursor of norepinephrine .

Medicine:

- Investigated for its potential as an apoptosis inducer in human leukemia cells .

- Studied for its cerebral protective effects against ischemia-reperfusion injury .

Industry:

Mécanisme D'action

3,4-Dihydroxybenzaldehyde-d3 exerts its effects primarily through its interaction with cellular pathways. For instance, it has been shown to reduce cerebral infarct volume and improve neurological function by increasing adenosine triphosphate (ATP) content in brain tissues. This is achieved by mitigating mitochondrial dysfunction and oxidative stress . The compound also inhibits neuronal apoptosis by regulating enzymes such as O-GlcNAc transferase, which is involved in energy metabolism pathways .

Comparaison Avec Des Composés Similaires

3,4-Dihydroxybenzaldehyde: The non-deuterated form, used in similar applications but without the isotope labeling.

2,3-Dihydroxybenzaldehyde: Another isomer with different reactivity and applications.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A structurally similar compound with distinct uses in flavoring and fragrance.

Uniqueness: 3,4-Dihydroxybenzaldehyde-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in tracer studies and metabolic research. This labeling allows for precise tracking and analysis in complex biological systems, providing insights that are not possible with non-labeled compounds .

Propriétés

Formule moléculaire |

C7H6O3 |

|---|---|

Poids moléculaire |

141.14 g/mol |

Nom IUPAC |

2,3,6-trideuterio-4,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i1D,2D,3D |

Clé InChI |

IBGBGRVKPALMCQ-CBYSEHNBSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C=O)[2H])O)O)[2H] |

SMILES canonique |

C1=CC(=C(C=C1C=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.